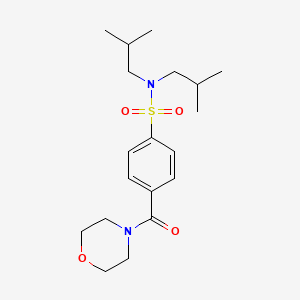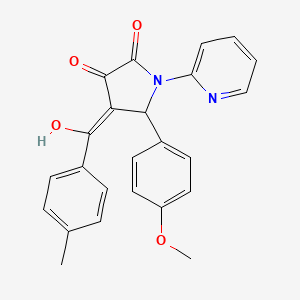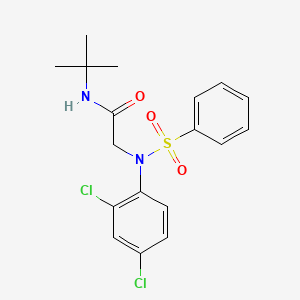
N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DIBS has been found to exhibit a range of biochemical and physiological effects, making it a promising molecule for use in various research applications.
Mécanisme D'action
N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate ions and protons, which is a crucial step in a range of physiological processes.
Biochemical and Physiological Effects:
N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and urease. N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its well-characterized mechanism of action. N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied and its effects on various enzymes and physiological processes are well understood. However, one limitation of using N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its relatively low potency compared to other sulfonamide compounds.
Orientations Futures
There are several potential future directions for research involving N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more potent derivatives of N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide that could be used in a range of applications. Another potential area of research is the use of N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide as a tool for studying the role of carbonic anhydrase enzymes in various physiological processes. Additionally, N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide could be used in the development of new drugs for the treatment of a range of diseases, including inflammation and cancer.
Applications De Recherche Scientifique
N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide as a tool for studying the role of sulfonamide compounds in biological systems. N,N-diisobutyl-4-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in a range of physiological processes.
Propriétés
IUPAC Name |
N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-15(2)13-21(14-16(3)4)26(23,24)18-7-5-17(6-8-18)19(22)20-9-11-25-12-10-20/h5-8,15-16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSMTZEGBIEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)-4-(morpholine-4-carbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide](/img/structure/B3918846.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918853.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3918858.png)
![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)

amino]methyl}-N-quinoxalin-6-ylbenzamide](/img/structure/B3918886.png)

![5-isopropyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B3918894.png)
![3-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3918904.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3918912.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3918930.png)
